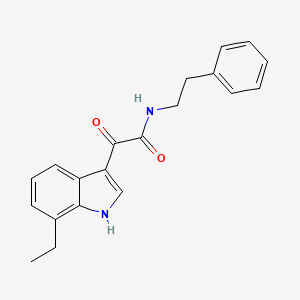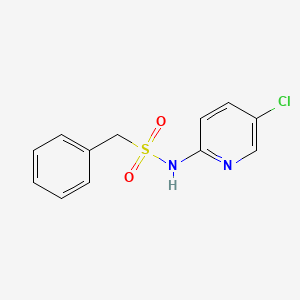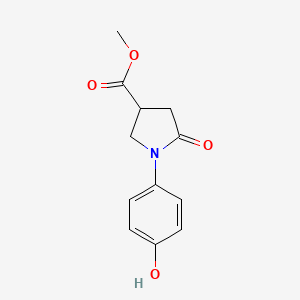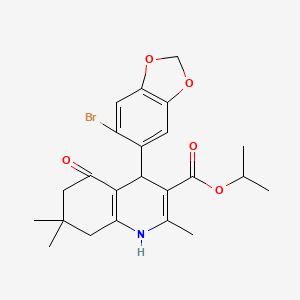
2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide, also known as EIAA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EIAA is a small molecule that has been synthesized through various methods and has been shown to have effects on biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide is not fully understood, but studies have suggested that it may act through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a role in gene expression and have been implicated in the development of cancer. By inhibiting HDACs, 2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide may be able to induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide can induce apoptosis in various cancer cell lines, including breast cancer and leukemia cells. Additionally, 2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide in lab experiments is its relatively simple synthesis method. Additionally, 2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide has been shown to have potent effects on cancer cells, making it a potential candidate for the development of cancer treatments. However, one limitation of using 2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide in lab experiments is its limited solubility in water, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide. One area of interest is the development of 2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide and its potential applications in the treatment of cancer and inflammatory diseases. Finally, studies are needed to determine the safety and toxicity of 2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide in vivo.
Métodos De Síntesis
The synthesis of 2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide has been achieved through various methods, including the use of palladium-catalyzed coupling reactions and the use of indole derivatives. One of the most common methods for synthesizing 2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide involves the use of 7-ethylindole-3-carboxylic acid, which is coupled with N-(2-phenylethyl)acetamide in the presence of a palladium catalyst. This method has been shown to be effective in producing high yields of 2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide.
Aplicaciones Científicas De Investigación
2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, 2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-15-9-6-10-16-17(13-22-18(15)16)19(23)20(24)21-12-11-14-7-4-3-5-8-14/h3-10,13,22H,2,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRBMDXBSRFMIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5039298.png)
![3-{[methyl(propyl)amino]sulfonyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5039304.png)

![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5039314.png)
![1-phenyl-4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}piperazine](/img/structure/B5039317.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinol](/img/structure/B5039326.png)
![1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5039341.png)

![1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5039356.png)
![(2R*,6S*)-4-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5039361.png)
![2-[(3-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5039366.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5039397.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{methyl[(5-methyl-2-furyl)methyl]amino}nicotinamide](/img/structure/B5039399.png)